N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-11-10-16(14-17(18)22-13-5-8-20(22)24)21-19(23)12-9-15-6-3-2-4-7-15/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCNPBUKQKVSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves multiple steps. One common approach is to start with the formation of the pyrrolidine ring, which can be achieved through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . This intermediate is then subjected to further functionalization to introduce the methoxy and phenylpropanamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The pyrrolidine ring and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations
Backbone Variations :
- The target compound shares a propanamide backbone with N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide , but differs in substituents (pyrrolidone vs. piperidinyl rings). The six-membered piperidine ring may confer greater conformational flexibility compared to the rigid pyrrolidone .
- Compound 541 replaces the phenylpropanamide with a hydroxamic acid group, enhancing metal-binding capacity (critical for TACE inhibition).
Aromatic Substituents :
- The 4-methoxy group in the target compound contrasts with the 3-chloro-N-phenyl-phthalimide ’s chloro substituent . Methoxy groups generally improve solubility, whereas chloro groups increase electrophilicity and reactivity in polymerization .
Hydrogen-Bonding Profiles :
- The pyrrolidone ring in the target compound and 541 enables strong hydrogen-bonding interactions, critical for crystal packing and target binding. In contrast, the phthalimide core in 3-chloro-N-phenyl-phthalimide relies on carbonyl groups for intermolecular interactions .
The target compound’s structural similarity suggests possible activity against proteases or kinases, though experimental validation is needed.
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound with significant potential in pharmaceutical applications due to its complex structure and diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 274.32 g/mol. Its structure includes a methoxy group, a pyrrolidinone moiety, and an amide functional group, which are crucial for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.32 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Methoxy Group : Via methylation reactions using reagents like methyl iodide.
- Formation of the Amide Linkage : By reacting an amine with an appropriate carboxylic acid derivative.
These synthetic routes require precise control of reaction conditions to ensure high yields and purity.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures to this compound may exhibit significant anticancer activity. For instance, analogs have shown inhibitory effects on colon cancer cell growth by inducing apoptotic pathways and enhancing the expression of key proteins involved in apoptosis, such as cleaved caspase-3 and caspase-8 .
In xenograft models, related compounds have demonstrated dose-dependent suppression of tumor growth, suggesting potential therapeutic applications in oncology .
Research suggests that the compound may interact with various biochemical pathways:
- Enzyme Inhibition : The presence of the pyrrolidinone ring indicates potential interactions with enzymes critical in metabolic pathways.
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, which could lead to therapeutic effects in diseases like cancer or neurodegenerative disorders .
Case Studies
- Colon Cancer Study : A recent study evaluated a related compound that exhibited significant inhibitory effects on colon cancer cell lines. Treatment led to increased apoptotic markers and reduced tumor growth in vivo models, highlighting the potential for this compound as an anticancer agent .
- Antiviral Activity : Other derivatives within the phenylbenzamide class have demonstrated broad-spectrum antiviral effects against viruses such as HIV and HBV by increasing intracellular levels of antiviral proteins like APOBEC3G, suggesting that similar mechanisms could be explored for this compound .
Q & A
Q. Which strategies mitigate toxicity risks in preclinical development?
- Methodological Answer : Ames tests screen for mutagenicity. Zebrafish embryo assays evaluate developmental toxicity. High-content screening (HCS) in human cell lines detects organ-specific toxicity. Toxicogenomics identifies gene expression changes linked to adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
